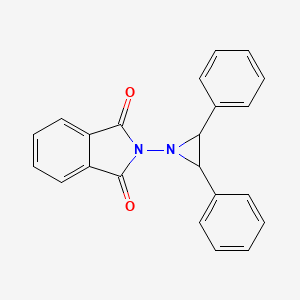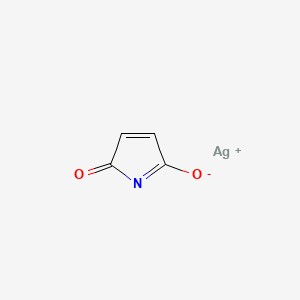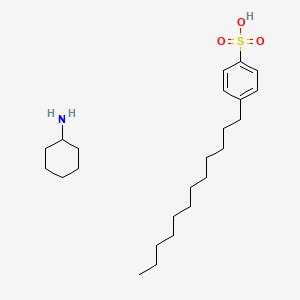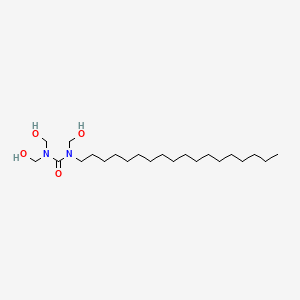
1,6-Bis(3-chloro-2-hydroxypropoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C12H24Cl2O4. It is known for its unique structure, which includes two chloropropanol groups connected by a hexamethylenedioxy bridge. This compound is used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) typically involves the reaction of hexamethylene glycol with epichlorohydrin in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanol groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) can be compared with other similar compounds such as:
1,1’-(Hexamethylenedioxy)bis(2-chloroethanol): This compound has a similar structure but with ethylene bridges instead of propylene.
1,1’-(Hexamethylenedioxy)bis(3-bromopropan-2-ol): This compound has bromine atoms instead of chlorine.
1,1’-(Hexamethylenedioxy)bis(3-iodopropan-2-ol): This compound has iodine atoms instead of chlorine.
The uniqueness of 1,1’-(Hexamethylenedioxy)bis(3-chloropropan-2-ol) lies in its specific reactivity and the stability of its chloropropanol groups, which make it suitable for a wide range of applications .
Properties
CAS No. |
20387-39-7 |
|---|---|
Molecular Formula |
C12H24Cl2O4 |
Molecular Weight |
303.22 g/mol |
IUPAC Name |
1-chloro-3-[6-(3-chloro-2-hydroxypropoxy)hexoxy]propan-2-ol |
InChI |
InChI=1S/C12H24Cl2O4/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14/h11-12,15-16H,1-10H2 |
InChI Key |
LBJXEKNHZKWYDM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCC(CCl)O)CCOCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)




![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)





![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)

